Methyl 5-aminoisoxazole-4-carboxylate
Description
Methyl 5-aminoisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with an amino group at position 5 and a methyl ester at position 2. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol. This compound is widely used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active molecules due to its structural versatility. Its planarity, stabilized by intramolecular hydrogen bonding (e.g., between the amino and ester groups), enhances its reactivity in multicomponent heterocyclization reactions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNWBIIYUJWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403897 | |
| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145798-74-9 | |
| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters:
-
Substrates : Boc-protected chloroximes and methyl cyanoacetate.
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Conditions : Base (e.g., K₂CO₃), ethanol, microwave irradiation (120°C, 5 min).
Mechanistic Pathway :
The reaction proceeds via a [3+2] cycloaddition mechanism. The chloroxime acts as a 1,3-dipole, reacting with the nitrile’s activated methylene group to form the isoxazole ring. Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the free amino group at position 5.
Cyclocondensation of Arylisothiocyanates with Sodium Methyl Cyanoacetate
Arylisothiocyanates react with sodium methyl cyanoacetate in tetrahydrofuran (THF) to form thioxo-propanoate intermediates, which subsequently cyclize with hydroxylamine in ethanol under reflux to yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. While this method introduces an arylamino group at position 3, omitting the aryl substituent or using alternative reagents could theoretically yield the target compound.
Comparative Analysis of Methods
Mechanistic Insights and Reaction Optimization
Microwave vs. Conventional Heating
Microwave-assisted synthesis significantly enhances reaction efficiency. For instance, the chloroxime-nitrile method achieves completion in 5 minutes under microwave conditions versus hours under conventional heating. This reduces side reactions and improves purity.
Chemical Reactions Analysis
Key Reaction Scheme:
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Arylisothiocyanate + Sodium methyl cyanoacetate → Thioxopropanoate intermediate
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Thioxopropanoate + Hydroxylamine → Methyl 5-aminoisoxazole-4-carboxylate
Mechanistic Insight : The cyano group’s electrophilicity drives cyclization, favoring isoxazole formation over isoxazolone derivatives .
Catalytic Isomerization
Fe(II)-catalyzed isomerization enables structural diversification:
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Outcome : Conversion to isoxazole-4-carboxylic esters/amides or methyl oxazole-4-carboxylates (for formyl-substituted precursors) .
Table 1: Isomerization Outcomes Under Fe(II) Catalysis
| Starting Material | Product | Yield (%) |
|---|---|---|
| 4-Acyl-5-methoxyisoxazole | Isoxazole-4-carboxylic ester | 75–90 |
| 4-Formyl-5-methoxyisoxazole | Methyl oxazole-4-carboxylate | 85 |
Mechanistic Pathway :
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Fe(II)-mediated azirine intermediate formation.
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Temperature-dependent azirine conversion:
(a) Ester Hydrolysis
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Saponification : Treatment with NaOH/MeOH converts the methyl ester to 5-aminoisoxazole-4-carboxylic acid (AMIA), a β-amino acid used in peptide synthesis .
(b) Lithiation and Electrophilic Substitution
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Lithiation : n-BuLi at −78°C deprotonates the 4-position, enabling carboxylation (CO₂) or iodination (I₂) to yield 4-substituted derivatives .
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Example :
Methyl 5-amino-3-phenylisoxazole-4-carboxylate → 4-Iodo derivative (90% yield) .
Table 2: Representative Peptide Syntheses
| Peptide Sequence | [M + H]⁺ (Found) | [M + H]⁺ (Calc.) |
|---|---|---|
| H-AMIA-DVYT-NH₂ | 620.267 | 620.267 |
| H-AMIA-EAAA-NH₂ | 484.215 | 484.215 |
Substitution Reactions
The 5-amino group undergoes regioselective functionalization:
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Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.
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Diazotization : Forms diazonium salts for coupling with aromatic amines .
Challenges : Steric hindrance from the ester group limits reactivity at the 4-position .
Table 3: Reactivity Trends in Isoxazole Derivatives
| Reaction Type | Substrate | Key Factor Influencing Reactivity |
|---|---|---|
| Cyclization | Thioxopropanoates | Electrophilicity of the cyano group |
| Isomerization | 4-Acyl-5-methoxyisoxazoles | Fe(II) coordination and temperature |
| Lithiation | 3,5-Disubstituted isoxazoles | Stability of the lithio intermediate |
Stability and Storage
Scientific Research Applications
Peptide Synthesis
One of the prominent applications of methyl 5-aminoisoxazole-4-carboxylate is in solid-phase peptide synthesis (SPPS). Research has demonstrated its utility as an unnatural β-amino acid, which can be incorporated into peptide chains to create novel peptidomimetics. These compounds show promise as therapeutic agents due to their enhanced stability and biological activity compared to traditional peptides.
Case Study:
A study explored the incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) into peptide sequences. The synthesized peptides were characterized using tandem mass spectrometry, revealing that AMIA could effectively couple with resin-bound peptides under various conditions. This suggests that this compound can serve as a versatile building block for new classes of bioactive peptides .
Drug Development
This compound derivatives have been investigated for their potential as drug candidates. Their structural features allow for modifications that can enhance pharmacological properties, such as improved solubility and bioavailability.
Data Table: Potential Drug Candidates Derived from this compound
Synthesis of Novel Compounds
This compound is utilized in the organic synthesis of various compounds, including agrochemicals and pharmaceuticals. Its ability to act as a masked 1,3-dicarbonyl equivalent makes it valuable in synthetic pathways aimed at creating complex molecular architectures.
Case Study:
Research indicates that derivatives of this compound can be employed as intermediates in the synthesis of insecticides and fungicides, showcasing its relevance in agrochemistry . The structural versatility allows chemists to explore diverse reaction pathways leading to functionalized products.
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications suggests numerous avenues for future research:
- Enhanced Peptidomimetics: Investigating further modifications to improve the efficacy and specificity of peptidomimetics derived from this compound.
- Targeted Drug Delivery Systems: Developing formulations that utilize this compound derivatives for targeted delivery in therapeutic applications.
- Sustainable Synthesis Methods: Exploring greener synthetic methods involving this compound to reduce environmental impact while maintaining efficiency.
Mechanism of Action
The mechanism of action of methyl 5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 5-aminoisoxazole-4-carboxylate with structurally and functionally related isoxazole derivatives:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The methyl ester in this compound offers higher electrophilicity at the carbonyl carbon compared to ethyl esters (e.g., Ethyl 5-aminoisoxazole-4-carboxylate), enhancing its reactivity in nucleophilic substitutions . Amino vs. Alkyl Groups: The 5-amino group in this compound facilitates hydrogen bonding and participation in multicomponent reactions (e.g., with aldehydes and β-diketones), unlike derivatives with alkyl substituents (e.g., Methyl 5-methyl-3-phenylisoxazole-4-carboxylate) .
Polar substituents like methoxymethyl (7b) or carboxyethyl (7e) increase solubility and modulate transporter binding affinity, critical for targeting System xc− in neurological disorders .
Synthetic Utility: this compound serves as a precursor for brominated derivatives (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate), which are intermediates in Suzuki couplings or nucleophilic substitutions . Ethyl 5-aminoisoxazole-4-carboxylate is more commercially accessible but requires longer reaction times for ester hydrolysis compared to methyl analogs .
Research Findings
- Microwave-Assisted Synthesis : Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) was synthesized in 30 minutes using microwave irradiation, achieving higher yields (75%) compared to traditional reflux methods (50% over 6 hours) .
- NMR Spectral Trends: The ¹H NMR of this compound shows a singlet for the methyl ester (~3.8 ppm) and a broad peak for the amino group (~6.2 ppm), whereas ethyl esters exhibit split quartets for the ethyl group (~1.3–4.3 ppm) .
- Thermal Stability: Derivatives like 11k (melting point >200°C) demonstrate higher thermal stability than non-aromatic analogs, attributed to rigid fused-ring systems .
Biological Activity
Methyl 5-aminoisoxazole-4-carboxylate (MAIC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MAIC, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
MAIC has the molecular formula and features a five-membered isoxazole ring, which contributes to its biological activity. The presence of an amino group and a carboxylate moiety enhances its reactivity and interaction with biological targets.
The biological activity of MAIC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on its structural modifications. Key mechanisms include:
- Enzyme Inhibition : MAIC can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It has been observed to modulate receptor activity, influencing signal transduction pathways that are critical for cell survival and proliferation.
Antimicrobial Properties
MAIC exhibits promising antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and interferes with metabolic functions, leading to cell death.
Anticancer Activity
Research has highlighted the potential of MAIC as an anticancer agent. In vitro studies have demonstrated that MAIC can induce apoptosis in various cancer cell lines, including prostate cancer cells (LNCaP). The compound's mechanism involves:
- Microtubule Disruption : Similar to established chemotherapeutics, MAIC has been shown to partially depolymerize microtubules, which is crucial for mitosis.
- Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from dividing.
Research Findings and Case Studies
The following table summarizes key findings from recent studies on MAIC:
Synthesis and Derivatives
MAIC serves as a precursor for synthesizing various derivatives that may enhance its biological activity. Research indicates that modifications to the isoxazole ring or amino group can lead to compounds with improved efficacy against specific targets.
Synthesis Methods
Recent advancements in synthetic methodologies have allowed for efficient production of MAIC derivatives:
- Condensation Reactions : Utilizing arylisothiocyanates and sodium methyl cyanoacetate has proven effective in yielding high-purity products.
- Functionalization : Post-synthetic modifications enable the introduction of additional functional groups to tailor biological properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-aminoisoxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous isoxazole derivatives are prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux conditions . Optimization involves adjusting reagent stoichiometry (e.g., 1:1.2 molar ratio of ketone to hydrazine), solvent choice (e.g., ethanol or acetonitrile), and temperature control (80–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using methanol/water) is critical for isolating high-purity product.
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton and carbon environments (e.g., methyl ester at ~3.9 ppm, amino group at ~6.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N-H stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] at m/z 157.05 for CHNO) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization).
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K.
- Structure Refinement : SHELXL (for small molecules) refines positional and thermal parameters, achieving R-factors < 0.05 .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
- Key Findings : Intramolecular N–H⋯O hydrogen bonds (2.05 Å) stabilize planar conformations, while intermolecular O–H⋯N bonds (2.12 Å) form linear chains in crystals .
Q. What role do hydrogen-bonding networks play in the stability and polymorphism of this compound?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns:
- Intramolecular Bonds : C–H⋯O interactions (2.8–3.0 Å) reduce conformational flexibility .
- Intermolecular Bonds : O–H⋯N chains along crystallographic axes (e.g., [100] direction) create supramolecular architectures .
- Polymorphism Screening : Vary crystallization solvents (e.g., DMSO vs. ethanol) and monitor via differential scanning calorimetry (DSC) to identify metastable forms.
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis kinetics of the ester group.
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., dihydroorotate dehydrogenase for Leflunomide analogs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Source Comparison : Cross-reference peer-reviewed studies (e.g., Acta Crystallographica vs. synthetic chemistry reports ).
- Purity Verification : Re-analyze samples via DSC (melting point) and LC-MS to rule out impurities.
- Crystallographic Validation : SC-XRD resolves polymorphic variations causing melting point differences (e.g., Form I: 168–170°C vs. Form II: 155–158°C) .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| Unit Cell Dimensions | a = 7.12 Å, b = 10.24 Å, c = 8.56 Å | |
| Hydrogen Bond (N–H⋯O) | 2.05 Å, 158° | |
| R-factor | 0.040 |
Table 2 : Optimized Synthesis Conditions for Isoxazole Derivatives
| Reagent Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2:1 | Ethanol | 80 | 72 |
| 1:1.5:1 | Acetonitrile | 100 | 85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
